Methyl 3-hydroxy-3-phenylbutanoate
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Overview
Description
Methyl 3-hydroxy-3-phenylbutanoate: is an organic compound belonging to the ester family. It features a hydroxyl group, a phenyl group, and a butanoate ester group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction Method: One common method involves the reduction of methyl 3-oxo-3-phenylpropanoate using sodium borohydride in methanol at low temperatures (around -40°C).
Inversion Method: Another method involves the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6.
Industrial Production Methods: Industrial production methods for methyl 3-hydroxy-3-phenylbutanoate typically involve large-scale synthesis using cost-effective and high-yield protocols. The reduction and inversion methods mentioned above are scalable and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-hydroxy-3-phenylbutanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: N-bromosuccinimide (NBS) is often used for free radical bromination at the benzylic position.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Chemistry: Methyl 3-hydroxy-3-phenylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-3-phenylbutanoate involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound acts as an electrophile, accepting electrons from reducing agents such as sodium borohydride . In substitution reactions, it can undergo nucleophilic attack at the benzylic position, leading to the formation of new products .
Comparison with Similar Compounds
- Methyl 3-hydroxy-3-methylbutanoate
- Methyl 4-hydroxy-4-phenylbutanoate
- Ethyl 3-hydroxy-3-phenylbutanoate
Comparison:
- Methyl 3-hydroxy-3-methylbutanoate: Similar in structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications .
- Methyl 4-hydroxy-4-phenylbutanoate: Similar but with the hydroxyl and phenyl groups on the fourth carbon, affecting its chemical behavior .
- Ethyl 3-hydroxy-3-phenylbutanoate: Similar but with an ethyl ester group, which can influence its physical properties and reactivity .
Methyl 3-hydroxy-3-phenylbutanoate is unique due to its specific combination of functional groups, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
91970-87-5 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-phenylbutanoate |
InChI |
InChI=1S/C11H14O3/c1-11(13,8-10(12)14-2)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChI Key |
OCRIKZFVBFHUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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